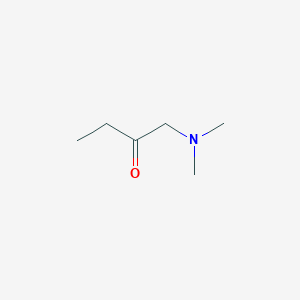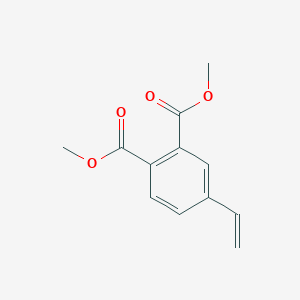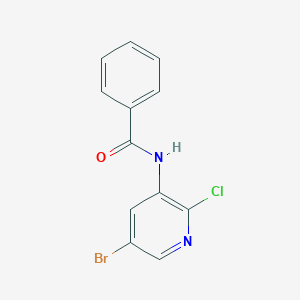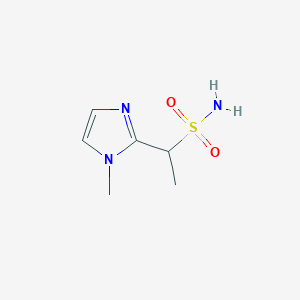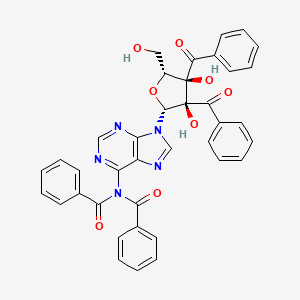![molecular formula C8H6F2N2 B13966065 1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-](/img/structure/B13966065.png)
1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be carried out under mild conditions, allowing for the late-stage difluoromethylation of pyridine-containing drugs . Another method involves the use of ethyl bromodifluoroacetate as a fluorine source, followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production of difluoromethylated pyridines often relies on metal-catalyzed cross-coupling reactions and radical processes. These methods are efficient and can be scaled up for large-scale production. The use of novel difluorocarbene reagents has also streamlined the production process, making it more cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of functionalized pyridines .
科学研究应用
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioisostere in drug design.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of 6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding. This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery .
相似化合物的比较
Similar Compounds
2-Difluoromethylpyridine: Used as a bioisosteric replacement of pyridine-N-oxide.
3-Difluoromethylpyridine: Similar in structure but differs in the position of the difluoromethyl group.
4-Difluoromethylpyridine: Another structural isomer with different chemical properties.
Uniqueness
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structure, which allows for distinct interactions with biological targets. Its difluoromethyl group provides unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various fields of research .
属性
分子式 |
C8H6F2N2 |
|---|---|
分子量 |
168.14 g/mol |
IUPAC 名称 |
6-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)6-2-1-5-3-4-11-8(5)12-6/h1-4,7H,(H,11,12) |
InChI 键 |
VRNYFFXGFATNRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1C=CN2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


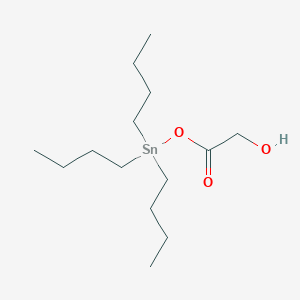

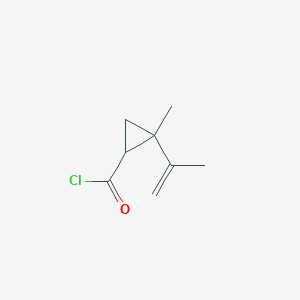

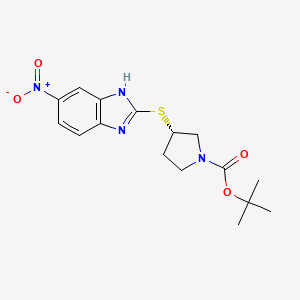
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)
